molecular formula C14H15ClN2OS B187202 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine CAS No. 62524-17-8

1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine

Cat. No. B187202
CAS RN: 62524-17-8
M. Wt: 294.8 g/mol
InChI Key: HIFJNRARPINPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine, also known as CTMP, is a novel psychoactive substance that has gained significant attention in the scientific community due to its potential therapeutic applications. CTMP is a synthetic compound that belongs to the piperazine class of drugs. It has been shown to exhibit stimulant-like effects and is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).

Mechanism Of Action

1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine acts as a dopamine and norepinephrine reuptake inhibitor, which means it blocks the reuptake of these neurotransmitters, leading to increased levels in the brain. This mechanism of action is similar to that of methylphenidate, which is why 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine is often referred to as a "designer drug" or a "research chemical."

Biochemical And Physiological Effects

1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine has been shown to increase wakefulness, alertness, and cognitive function in animal studies. It has also been shown to increase locomotor activity and reduce anxiety-like behavior. However, the long-term effects of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine on the brain and body are not well understood.

Advantages And Limitations For Lab Experiments

One advantage of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine is its potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, the lack of long-term safety data and the potential for abuse and addiction limit its usefulness in clinical and research settings.

Future Directions

There are several future directions for research on 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine. One area of interest is the development of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine analogs with improved pharmacokinetic and pharmacodynamic profiles. Another area of interest is the investigation of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine's potential as a cognitive enhancer and its effects on learning and memory. Additionally, more research is needed to understand the long-term effects of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine on the brain and body and its potential for abuse and addiction.

Synthesis Methods

The synthesis of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine involves the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with 4-methylpiperazine in the presence of a base. The reaction yields 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine as a white crystalline powder with a purity of over 99%.

Scientific Research Applications

1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of ADHD, narcolepsy, and other cognitive disorders. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters involved in attention and arousal.

properties

CAS RN

62524-17-8

Product Name

1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine

Molecular Formula

C14H15ClN2OS

Molecular Weight

294.8 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H15ClN2OS/c1-16-6-8-17(9-7-16)14(18)13-12(15)10-4-2-3-5-11(10)19-13/h2-5H,6-9H2,1H3

InChI Key

HIFJNRARPINPBV-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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